molecular formula C32H24N6O11S3 B13760584 Direct Black BH CAS No. 25180-19-2

Direct Black BH

Cat. No.: B13760584
CAS No.: 25180-19-2
M. Wt: 764.8 g/mol
InChI Key: JDKKCKKFTIMFFD-UHFFFAOYSA-N
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Description

Direct Black BH is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. These dyes are widely used for their vibrant colors and ability to bind to various substrates, including textiles, paper, and leather. This compound is particularly known for its excellent dyeing properties on cotton fabrics.

Preparation Methods

The synthesis of Direct Black BH involves several key steps, including diazotization, coupling reactions, and reduction

    Primary Diazotization Reaction:

    p-Nitroaniline is diazotized by adding hydrochloric acid and sodium nitrite at low temperatures (around 10°C). This reaction forms a diazonium salt.

    Primary Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form an azo compound.

    Reduction and Plate Filtration: The azo compound undergoes reduction, followed by filtration to remove impurities.

    Secondary Diazotization and Coupling Reactions: The process is repeated to introduce additional azo groups, enhancing the dye’s properties.

    Drying and Packaging: The final product is dried, crushed, and packaged for industrial use.

Chemical Reactions Analysis

Direct Black BH undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Direct Black BH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Direct Black BH involves its ability to bind to substrates through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. The dye molecules align themselves along the fibers of the substrate, allowing for strong and stable coloration. The molecular targets and pathways involved depend on the specific application and substrate being dyed .

Comparison with Similar Compounds

Direct Black BH can be compared with other similar azo dyes, such as Direct Black 22 and Direct Black 19. These dyes share similar structures and dyeing properties but may differ in terms of their specific applications and performance characteristics. This compound is unique in its ability to provide deep, rich black coloration with excellent fastness properties .

Similar Compounds

  • Direct Black 22
  • Direct Black 19
  • Direct Blue 1
  • Direct Orange 25

These compounds are also used in various dyeing applications and share similar chemical structures with this compound .

Properties

CAS No.

25180-19-2

Molecular Formula

C32H24N6O11S3

Molecular Weight

764.8 g/mol

IUPAC Name

5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C32H24N6O11S3/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

JDKKCKKFTIMFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Origin of Product

United States

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